Cas no 683766-67-8 (N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide)

N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide structure
683766-67-8 structure
Product name:N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
CAS No:683766-67-8
MF:C23H23N3O5S2
MW:485.575823068619
CID:6228542
PubChem ID:5068752

N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
    • 683766-67-8
    • F1122-1155
    • N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
    • N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
    • N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
    • HMS1652J07
    • AKOS024603246
    • Oprea1_514343
    • Inchi: 1S/C23H23N3O5S2/c1-15-4-2-3-11-26(15)33(28,29)18-8-5-16(6-9-18)22(27)25-23-24-19(13-32-23)17-7-10-20-21(12-17)31-14-30-20/h5-10,12-13,15H,2-4,11,14H2,1H3,(H,24,25,27)
    • InChI Key: BMWSESKNJMHCMJ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2=NC(=CS2)C2C=CC3=C(C=2)OCO3)=O)=CC=1)(N1CCCCC1C)(=O)=O

Computed Properties

  • Exact Mass: 485.10791319g/mol
  • Monoisotopic Mass: 485.10791319g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 798
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 134Ų

N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1122-1155-20mg
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
683766-67-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1122-1155-15mg
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
683766-67-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1122-1155-10μmol
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
683766-67-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1122-1155-3mg
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
683766-67-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1122-1155-75mg
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
683766-67-8 90%+
75mg
$208.0 2023-05-17
A2B Chem LLC
BA64399-50mg
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
683766-67-8
50mg
$504.00 2024-04-19
A2B Chem LLC
BA64399-10mg
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
683766-67-8
10mg
$291.00 2024-04-19
Life Chemicals
F1122-1155-1mg
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
683766-67-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1122-1155-20μmol
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
683766-67-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1122-1155-5mg
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
683766-67-8 90%+
5mg
$69.0 2023-05-17

N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide Related Literature

Additional information on N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide

Research Brief on N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide (CAS: 683766-67-8)

N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide (CAS: 683766-67-8) is a novel small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the context of targeting specific biological pathways. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.

The compound's structure incorporates a benzodioxole moiety, a thiazole ring, and a sulfonylbenzamide group, which collectively contribute to its bioactivity. The presence of the 2-methylpiperidin-1-yl group further enhances its binding affinity to certain molecular targets. Research has indicated that this compound exhibits promising activity as a modulator of key enzymes or receptors involved in disease pathways, making it a candidate for further drug development.

Recent studies have employed advanced techniques such as X-ray crystallography and molecular docking to characterize the interaction of N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide with its target proteins. These investigations have revealed high specificity and potency, suggesting its potential as a lead compound for therapeutic intervention. Additionally, in vitro and in vivo assays have demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability.

One of the key findings from recent research is the compound's efficacy in models of inflammatory and neurodegenerative diseases. For instance, it has shown significant inhibition of pro-inflammatory cytokines and reduction of oxidative stress markers in cellular and animal models. These results highlight its potential as a multi-targeted agent for complex diseases where inflammation and neurodegeneration are intertwined.

Despite these promising findings, challenges remain in the development of N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide. Issues such as off-target effects, long-term toxicity, and scalability of synthesis need to be addressed in future studies. Ongoing research is focused on optimizing the compound's structure to improve selectivity and reduce adverse effects, while also exploring its potential in combination therapies.

In conclusion, N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide represents a promising candidate in the field of medicinal chemistry. Its unique structural attributes and demonstrated bioactivity warrant further investigation to fully realize its therapeutic potential. Future studies should aim to translate these preclinical findings into clinical applications, paving the way for novel treatments in areas of unmet medical need.

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk